molecular formula C9H13BrN2O2 B1419872 methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate CAS No. 1239712-58-3

methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate

Cat. No.: B1419872
CAS No.: 1239712-58-3
M. Wt: 261.12 g/mol
InChI Key: NAIQZTQWZZFHNT-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family, characterized by its bromine and tert-butyl substituents on the pyrazole ring

Biochemical Analysis

Biochemical Properties

Methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under specific conditions such as high temperature or pH extremes . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enzyme activation or gene expression modulation. At high doses, it can lead to toxic or adverse effects, including enzyme inhibition or disruption of cellular homeostasis . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and potential side effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate typically involves the following steps:

  • Bromination: The starting material, 5-tert-butyl-1H-pyrazole-3-carboxylate, undergoes bromination to introduce the bromine atom at the 4-position.

  • Methylation: The brominated pyrazole is then methylated to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the bromination and methylation steps.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a corresponding bromate.

  • Reduction: The compound can be reduced to remove the bromine atom.

  • Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Bromate derivatives.

  • Reduction: Derivatives lacking the bromine atom.

  • Substitution: A wide range of substituted pyrazoles.

Scientific Research Applications

Chemistry: In chemistry, methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic properties. They have shown promise in the development of drugs for conditions such as inflammation and cancer.

Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • Methyl 4-bromo-1H-pyrazole-3-carboxylate: Lacks the tert-butyl group.

  • Methyl 5-tert-butyl-1H-pyrazole-3-carboxylate: Lacks the bromine atom.

  • 4-Bromo-5-tert-butyl-1H-pyrazole: Lacks the carboxylate group.

Uniqueness: Methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate is unique due to the presence of both the bromine and tert-butyl groups on the pyrazole ring. This combination of substituents provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-9(2,3)7-5(10)6(11-12-7)8(13)14-4/h1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIQZTQWZZFHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=NN1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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